2-(Thiophen-3-yl)piperazine
Overview
Description
2-(Thiophen-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene ring at the third position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-(Thiophen-3-yl)piperazine is the D3 dopamine receptor . Dopamine receptors play a significant role in the central nervous system, impacting movement, behavioral motivations, and learning .
Mode of Action
The compound interacts with its targets by binding to the D3 dopamine receptor . This interaction can lead to changes in the normal operation of the mesocorticolimbic dopamine (MCL-DA) system, more commonly known as the reward system .
Biochemical Pathways
The affected pathway is the dopamine signaling pathway . The synaptic levels of dopamine rise as a result of the compound’s suppression of dopamine transporter (DAT) activity, leading to an amplification of dopamine signaling .
Pharmacokinetics
The compound’s molecular weight of 16826 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
Result of Action
The interaction with the d3 dopamine receptor and the subsequent amplification of dopamine signaling could potentially lead to changes in behavior and motivation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Thiophen-3-yl)piperazine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with 5-HT1A serotonin receptors . The nature of these interactions is largely electrostatic, which could explain the observed affinity for this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and does not degrade rapidly
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Buchwald-Hartwig amination: This palladium-catalyzed coupling reaction involves the reaction of N-Boc-piperazine with thiophene derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Buchwald-Hartwig amination due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-(Thiophen-3-yl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring at the fourth position.
2-(Furan-3-yl)piperazine: Similar structure with a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)piperazine: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-3-yl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-thiophen-3-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNNYFNOXHYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587681 | |
Record name | 2-(Thiophen-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111760-38-4 | |
Record name | 2-(3-Thienyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111760-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophen-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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